Gliclazide-d4 is a deuterated form of gliclazide, a second-generation sulfonylurea drug commonly used in the treatment of type 2 diabetes mellitus. While gliclazide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells, gliclazide-d4 is primarily employed as an internal standard (IS) in analytical chemistry, particularly in the field of pharmacokinetic studies. [] Its use as an IS stems from its similar chemical behavior to gliclazide, while its distinct mass difference allows for easy differentiation during mass spectrometry analysis. []
Gliclazide-d4 is a deuterated form of gliclazide, an oral hypoglycemic agent used primarily in the management of type 2 diabetes mellitus. It is classified as a sulfonylurea and functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The compound is identified by the CAS number 1185039-30-8 and has gained attention for its applications in pharmacokinetic studies and method validation due to its isotopic labeling.
Gliclazide-d4 is derived from gliclazide, which is synthesized through various chemical pathways involving the modification of existing compounds. Its classification as a sulfonylurea places it within a group of medications that enhance insulin release and improve glycemic control in diabetic patients. The presence of deuterium in gliclazide-d4 allows for improved tracking in metabolic studies, making it valuable for research purposes.
The synthesis of gliclazide-d4 involves several steps similar to those used for the parent compound, with specific modifications to incorporate deuterium. The general synthetic pathway includes:
Gliclazide-d4 has the molecular formula C₁₅H₁₇D₄N₃O₃S, with a molecular weight of approximately 327.44 g/mol. The structure consists of:
The incorporation of deuterium atoms modifies the physical properties slightly compared to non-deuterated gliclazide, affecting its solubility and stability.
Gliclazide-d4 can participate in various chemical reactions typical for sulfonylureas:
Gliclazide-d4 acts primarily by binding to the sulfonylurea receptor on pancreatic beta cells, leading to:
The pharmacological effects are similar to those observed with non-deuterated gliclazide but can be tracked more effectively due to the isotopic labeling.
Relevant data includes:
Gliclazide-d4 serves several important roles in scientific research:
Gliclazide-d4 (CAS 1185039-30-8) is a deuterium-labeled analog of the sulfonylurea antidiabetic agent gliclazide, featuring four deuterium atoms at the 2,3,5,6-positions of its toluene sulfonyl ring. This strategic substitution preserves the core molecular structure (C~15~H~17~D~4~N~3~O~3~S) while increasing the molecular mass from 323.41 g/mol to 327.44 g/mol [2] . The isotopic labeling pattern was confirmed via mass spectrometry, which shows a characteristic +4 amu shift in the molecular ion peak compared to unmodified gliclazide. Nuclear magnetic resonance (NMR) analyses further validate the specific deuteration sites, demonstrating complete absence of proton signals in the aromatic region corresponding to the substituted positions [10].
The deuterium atoms introduce no significant steric alterations due to identical covalent radii of protium and deuterium. However, minor electronic effects are observed in infrared spectroscopy, where C-D stretching vibrations appear at ~2,190 cm⁻¹, distinct from C-H vibrations (~3,000 cm⁻¹). This labeling pattern was intentionally designed to maintain the pharmacophore integrity—specifically, the sulfonylurea bridge (-SO~2~NHCONH-) and azabicyclo-octyl moiety—while creating a spectroscopically distinguishable tracer [4] [6].
Table 1: Isotopic Labeling Characteristics of Gliclazide-d4
Characteristic | Gliclazide | Gliclazide-d4 |
---|---|---|
Molecular Formula | C~15~H~21~N~3~O~3~S | C~15~H~17~D~4~N~3~O~3~S |
Molecular Weight (g/mol) | 323.41 | 327.44 |
Deuteration Positions | - | Benzene ring (2,3,5,6-positions) |
Isotopic Purity | - | ≥99% [4] |
The synthesis of Gliclazide-d4 employs two principal routes: catalytic deuteration of halogenated precursors and de novo assembly using deuterated building blocks. The most efficient method involves palladium-catalyzed deuterium exchange on 4-(bromomethyl)benzenesulfonyl chloride, where bromine atoms are replaced by deuterium using D~2~ gas under controlled pressure (3–5 atm) and temperature (80–100°C) with Pd/C as catalyst [5]. The deuterated sulfonyl chloride intermediate subsequently reacts with the hexahydrocyclopenta[c]pyrrol-2(1H)-yl urea moiety under Schotten-Baumann conditions to yield Gliclazide-d4 with >98% isotopic incorporation [7].
Alternative synthetic pathways utilize deuterated p-toluenesulfonamide isotopologues as starting materials. These undergo chlorosulfonation followed by condensation with the bicyclic amine component. This method achieves isotopic purity of 99.9% but suffers from lower overall yields (∼45%) due to multiple purification steps [4]. Critical reaction parameters include strict anhydrous conditions to prevent deuterium washout and optimized pH during urea bond formation to suppress racemization. Industrial-scale production faces challenges in catalyst recycling and D~2~ recovery, though continuous-flow systems have improved atom economy by 22% [5].
Gliclazide-d4 exhibits near-identical solubility profiles to its non-deuterated counterpart but with altered crystallization kinetics. It demonstrates high solubility in dimethyl sulfoxide (DMSO; 305.40 mM at 25°C), moderate solubility in tetrahydrofuran (THF), and low aqueous solubility (0.31 mM in H~2~O) [2] [6]. Accelerated stability studies reveal that solid-state Gliclazide-d4 remains stable for >24 months when stored at -20°C in desiccated conditions, with degradation products (mainly sulfonamide hydrolysis derivatives) not exceeding 0.5% [4] [10].
Solution stability varies significantly by solvent:
Table 2: Physicochemical Properties of Gliclazide-d4
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | 0.1 mg/mL (0.31 mM) | 25°C, pH 7.0 [2] |
DMSO Solubility | 100 mg/mL (305.40 mM) | 25°C [6] |
Melting Point | 162–164°C | Differential scanning calorimetry |
Storage Stability (Solid) | >24 months | -20°C, desiccated [4] |
Solution t~1/2~ | 14 days | pH 7.4, 25°C [10] |
The primary physicochemical divergence between Gliclazide-d4 and gliclazide lies in their vibrational spectra and chromatographic behaviors. Fourier-transform infrared spectroscopy (FTIR) shows redshifted C-D stretches in Gliclazide-d4 (2,190 cm⁻¹) versus C-H stretches (3,025 cm⁻¹) in gliclazide, while all other functional group vibrations remain identical . In reversed-phase HPLC, Gliclazide-d4 elutes 0.3–0.5 minutes earlier than gliclazide due to slightly reduced hydrophobic surface area, though this does not impact ionization efficiency in mass spectrometry [10].
Deuteration induces the kinetic isotope effect (KIE) in metabolic pathways. In vitro microsomal studies demonstrate 2.1-fold slower hydroxylation at the methyl group position (C~7~ position) for Gliclazide-d4 compared to gliclazide, attributable to stronger C-D bonds requiring higher activation energy for hydrogen abstraction [2]. However, the KIE does not significantly alter in vitro binding affinity to pancreatic β-cell ATP-sensitive potassium channels, with both compounds showing IC~50~ values of 184 ± 12 nM in whole-cell patch-clamp assays [6] [10]. Crystallographic analyses confirm identical crystal packing and hydrogen-bonding networks, indicating deuteration does not perturb solid-state morphology .
Table 3: Comparative Properties of Gliclazide and Gliclazide-d4
Property | Gliclazide | Gliclazide-d4 | Analytical Method |
---|---|---|---|
Molecular Weight | 323.41 g/mol | 327.44 g/mol | High-resolution MS |
C-H/C-D Stretch | 3,025 cm⁻¹ | 2,190 cm⁻¹ | FTIR |
HPLC Retention Time | 8.9 min | 8.4 min | C18 column, MeOH:H~2~O |
Microsomal t~1/2~ | 42 min | 88 min | Rat liver microsomes |
K~ATP~ Channel IC~50~ | 184 ± 9 nM | 187 ± 11 nM | Patch-clamp assay |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7